molecular formula C14H17F6FeP- B14886721 (Cumene)cyclopentadienyliron(II) hexafluorophosphate

(Cumene)cyclopentadienyliron(II) hexafluorophosphate

Cat. No.: B14886721
M. Wt: 386.09 g/mol
InChI Key: CKVVAHAXFUGETE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cumene)cyclopentadienyliron(II) hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Cumene)cyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.

Mechanism of Action

The mechanism by which (Cumene)cyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. This coordination can alter the electronic properties of the substrates, facilitating chemical reactions. The cyclopentadienyl and cumene groups also play a role in stabilizing the iron center and modulating its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)cobalt(II) hexafluorophosphate
  • Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate
  • Bis(pentamethylcyclopentadienyl)cobalt(II)
  • Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
  • Bis(pentamethylcyclopentadienyl)iron(II)

Uniqueness

(Cumene)cyclopentadienyliron(II) hexafluorophosphate is unique due to the presence of the cumene group, which imparts distinct electronic and steric properties compared to other cyclopentadienyliron complexes. This uniqueness makes it particularly useful in specific catalytic and synthetic applications .

Properties

Molecular Formula

C14H17F6FeP-

Molecular Weight

386.09 g/mol

InChI

InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;;-1;

InChI Key

CKVVAHAXFUGETE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

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